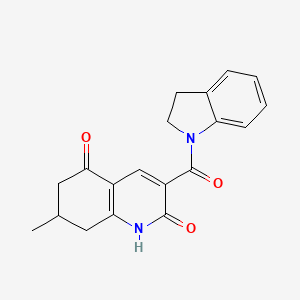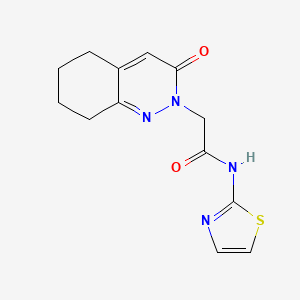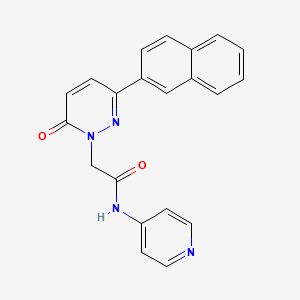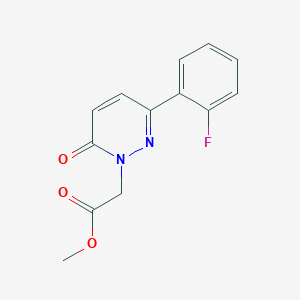![molecular formula C17H14FN5O B4504897 2-[4-氟-2-(1H-四唑-1-基)苯甲酰基]-1,2,3,4-四氢异喹啉](/img/structure/B4504897.png)
2-[4-氟-2-(1H-四唑-1-基)苯甲酰基]-1,2,3,4-四氢异喹啉
描述
3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a dihydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound also includes a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a fluoro-substituted phenyl group adds to its unique chemical properties.
科学研究应用
3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline structurecycloaddition reaction involving azides and nitriles under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include isoquinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted phenyl derivatives.
作用机制
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity. The tetrazole ring can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The fluoro-substituted phenyl group can contribute to the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carbothioamide: This compound features a similar dihydroisoquinoline core but with a carbothioamide group instead of the tetrazole ring.
3,4-Dihydro-2(1H)-quinolinone: This compound has a quinolinone core, which is structurally related to the dihydroisoquinoline core.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is unique due to the combination of its dihydroisoquinoline core, tetrazole ring, and fluoro-substituted phenyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-5-6-15(16(9-14)23-11-19-20-21-23)17(24)22-8-7-12-3-1-2-4-13(12)10-22/h1-6,9,11H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIFJHTJBLNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504820.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4504821.png)
![N-[2-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4504829.png)

![N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide](/img/structure/B4504850.png)
![3'-(3-methoxypropyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4504863.png)

![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4504887.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B4504916.png)

![3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4504923.png)


